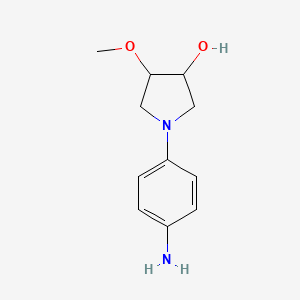

1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol

Overview

Description

1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol, also known as 4-MPAP, is a synthetic molecule that has been used in scientific research for a variety of applications. It is a member of the pyrrolidine class of compounds, and it has been studied for its potential use in medical and industrial applications.

Scientific Research Applications

Corrosion Inhibition

One of the significant applications of related compounds is in the field of corrosion science. A study by Bentiss et al. (2009) explored the corrosion control properties of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in a hydrochloric acid medium. This research demonstrated the compound's high inhibition efficiency, reaching up to 98% at a specific concentration, suggesting that derivatives of "1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol" might also exhibit similar corrosion inhibition properties. The study provides insights into the adsorption mechanism and the compound's role as a mixed inhibitor for both cathodic and anodic corrosion processes (Bentiss et al., 2009).

Synthetic Chemistry and Catalysis

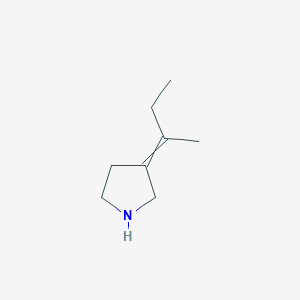

In synthetic chemistry, these compounds have shown utility in facilitating various chemical reactions. For instance, research by Martin‐Rapún et al. (2011) found that enantiopure 4-oxy-substituted 3-aminopyrrolidines, which share structural similarities with "this compound," serve as effective catalysts for the asymmetric, anti-selective Mannich reaction. This highlights the potential of such compounds in enantioselective synthesis, showing very high catalytic activity and stereoselectivity under certain conditions (Martin‐Rapún et al., 2011).

Pharmaceutical Applications

Moreover, compounds structurally related to "this compound" have been explored for their potential pharmaceutical applications. For example, Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties against cancer cells, suggesting that similar compounds could be developed as tubulin-targeting antitumor agents. The study shows that modifications to the chemical structure can significantly affect their biological activity, offering a promising route for the development of new therapeutics (Greene et al., 2016).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of "this compound" have been applied in the development of new materials. Damaceanu et al. (2012) synthesized a new polymer-drug conjugate for potential biomedical applications, indicating the versatility of these compounds in creating functional materials for drug delivery systems (Damaceanu et al., 2012).

properties

IUPAC Name |

1-(4-aminophenyl)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-11-7-13(6-10(11)14)9-4-2-8(12)3-5-9/h2-5,10-11,14H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRVKIZFBWGANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

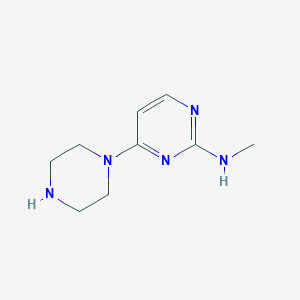

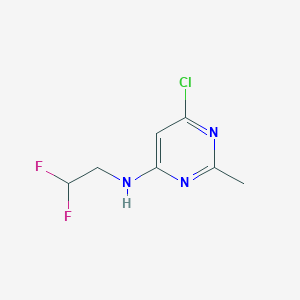

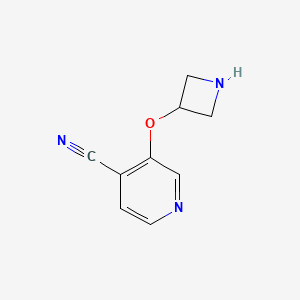

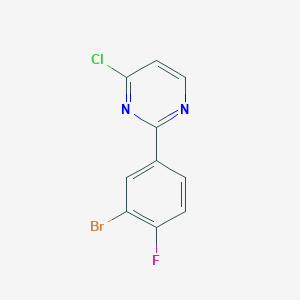

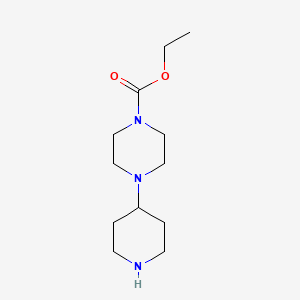

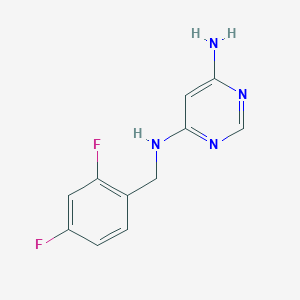

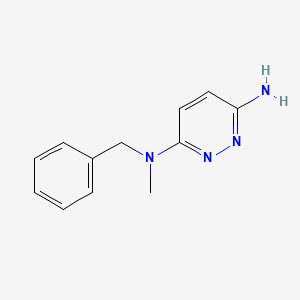

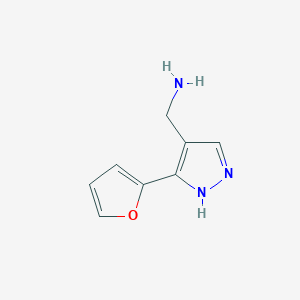

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)